Sunitinib-d10 - 1126721-82-1

Sunitinib-d10

Catalog Number: EVT-362529
CAS Number: 1126721-82-1
Molecular Formula: C22H27FN4O2
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sunitinib, known by its molecular derivative Sunitinib-d10, is a small molecule tyrosine kinase inhibitor with significant clinical efficacy in the treatment of various malignancies. It was developed to overcome the limitations of earlier tyrosine kinase inhibitors, such as SU6668 and SU5416, which exhibited poor pharmacologic properties and limited efficacy1. Sunitinib has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and imatinib-refractory gastrointestinal stromal tumors (GISTs)16. Its broad-spectrum activity against receptor tyrosine kinases (RTKs) has positioned it as a standard of care in certain cancer therapies235678.

Mechanism of Action

Sunitinib's mechanism of action is primarily through the inhibition of RTKs, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are critical in angiogenesis and tumor growth1258. It also targets other kinases such as KIT, FLT3, CSF-1, and RET, which are implicated in various malignancies1. Sunitinib acts predominantly on tumor endothelium rather than directly on tumor cells, inhibiting endothelial cell proliferation and motility by suppressing VEGFR-2 signaling, leading to reduced tumor microvessel density and tumor growth2. Additionally, sunitinib has been shown to block the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2, which may enhance the bioavailability of coadministered drugs3. It also deregulates tumor adaptation to hypoxia by inhibiting HIF-1alpha synthesis, which may contribute to its anticancer effect4. Furthermore, sunitinib inhibits the STAT3 and AKT signaling pathways, inducing apoptosis and growth arrest in various tumor cells79.

Applications in Various Fields

Renal Cell Carcinoma

Sunitinib is the standard first-line therapy for advanced clear cell renal cell carcinoma (ccRCC). It inhibits ccRCC growth primarily through antiangiogenic mechanisms rather than direct targeting of tumor cells2. The inhibition of Stat3 by sunitinib in renal cell carcinoma induces tumor cell apoptosis and reduces immunosuppressive cells, which may enhance its antitumor efficacy7.

Gastrointestinal Stromal Tumors

For GISTs that are resistant to imatinib, sunitinib has shown definitive efficacy. It targets mutations in Kit and PDGFRalpha, which are common in these tumors68. The multitargeted approach of sunitinib is crucial for the treatment of these malignancies56.

Other Cancers

Sunitinib has demonstrated clinical activity in neuroendocrine, colon, and breast cancers in phase II studies1. It also shows potential in the treatment of pediatric medulloblastomas by inducing apoptosis and inhibiting cell proliferation through the inhibition of STAT3 and AKT pathways9.

Pheochromocytoma

Sunitinib directly inhibits catecholamine synthesis and secretion in pheochromocytoma tumor cells by blocking VEGFR-2 via PLC-γ-related pathways10. This suggests that sunitinib's action is not limited to antiangiogenic effects but also includes direct targeting of tumor cells.

Relevance: Sunitinib is the parent compound of Sunitinib-d10. Sunitinib-d10 is a deuterated analog of sunitinib, meaning that 10 hydrogen atoms in sunitinib have been replaced with deuterium atoms []. This isotopic substitution does not alter the basic chemical structure or binding properties of the molecule, but it can affect its pharmacokinetic properties, such as metabolic stability and half-life []. As a result, Sunitinib-d10 is often used as an internal standard in analytical methods to quantify sunitinib concentrations in biological samples like plasma [].

N-Desethyl Sunitinib (SU12662)

Compound Description: N-Desethyl Sunitinib, also known as SU12662, is the primary active metabolite of sunitinib [, ]. Like its parent compound, SU12662 exhibits inhibitory activity against multiple RTKs, including VEGFRs, PDGFRs, c-KIT, and FLT3 [, ]. It significantly contributes to the overall antitumor activity of sunitinib [, ].

Relevance: SU12662 is a structurally-related compound to Sunitinib-d10 because it is a metabolite of Sunitinib. SU12662 is formed by N-deethylation of sunitinib, which involves the removal of an ethyl group from the nitrogen atom in the molecule []. Despite this structural modification, SU12662 retains the core structure of Sunitinib, contributing to its similar pharmacological profile []. The presence of SU12662 in plasma alongside sunitinib necessitates their simultaneous quantification in pharmacokinetic studies, often utilizing Sunitinib-d10 as an internal standard [].

Properties

CAS Number

1126721-82-1

Product Name

Sunitinib-d10

IUPAC Name

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27FN4O2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2

InChI Key

WINHZLLDWRZWRT-BLSNYXODSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Synonyms

N-[2-(Diethyl-d10)aminoethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; Sutent-d10; SU-11248-d10;

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.